1H-Benzimidazole, 2-ethyl-4-nitro-6-(trifluoromethyl)-
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Overview
Description
1H-Benzimidazole, 2-ethyl-4-nitro-6-(trifluoromethyl)- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-ethyl-4-nitro-6-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by nitration and trifluoromethylation reactions. One common method involves the use of catalytic redox cycling based on Ce(IV)/Ce(III) and H2O2 redox-mediated oxidation of the Schiff intermediate derived from substituted aromatic 1,2-phenylenediamines .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-ethyl-4-nitro-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and cerium ammonium nitrate (CAN) are commonly used oxidizing agents.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Amino derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted benzimidazoles: Nucleophilic substitution reactions yield various substituted benzimidazoles.
Scientific Research Applications
1H-Benzimidazole, 2-ethyl-4-nitro-6-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-ethyl-4-nitro-6-(trifluoromethyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole, 2-methyl-4-nitro-6-(trifluoromethyl)
- 1H-Benzimidazole, 2-ethyl-4-amino-6-(trifluoromethyl)
- 1H-Benzimidazole, 2-ethyl-4-nitro-6-(difluoromethyl)
Uniqueness
1H-Benzimidazole, 2-ethyl-4-nitro-6-(trifluoromethyl)- is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications .
This compound’s unique combination of functional groups makes it a valuable candidate for various scientific and industrial applications.
Properties
CAS No. |
51026-15-4 |
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Molecular Formula |
C10H8F3N3O2 |
Molecular Weight |
259.18 g/mol |
IUPAC Name |
2-ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-8-14-6-3-5(10(11,12)13)4-7(16(17)18)9(6)15-8/h3-4H,2H2,1H3,(H,14,15) |
InChI Key |
GDASAFUXVVWOHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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